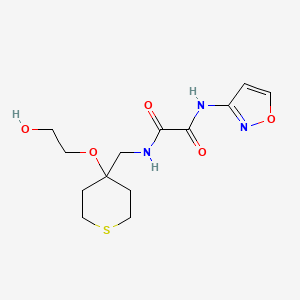

N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide

Descripción

N1-((4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic oxalamide derivative characterized by a tetrahydrothiopyran core substituted with a 2-hydroxyethoxy group and an isoxazol-3-yl aromatic heterocycle. The compound’s structure combines a sulfur-containing six-membered ring (tetrahydrothiopyran) with a polar hydroxyethoxy chain, enhancing hydrophilicity, and an isoxazole moiety, which may contribute to bioactivity through hydrogen bonding or π-π interactions. While specific data on its synthesis or applications are absent in the provided evidence, its structural features align with oxalamide-based compounds studied for antiviral activity (e.g., HIV entry inhibitors) and flavor receptor modulation .

Propiedades

IUPAC Name |

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O5S/c17-4-6-20-13(2-7-22-8-3-13)9-14-11(18)12(19)15-10-1-5-21-16-10/h1,5,17H,2-4,6-9H2,(H,14,18)(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOYFVSLVHZROE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(CNC(=O)C(=O)NC2=NOC=C2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps:

Formation of the Tetrahydrothiopyran Ring: This step involves the cyclization of a suitable precursor, often through a nucleophilic substitution reaction.

Introduction of the Hydroxyethoxy Group: This is achieved by reacting the tetrahydrothiopyran derivative with ethylene oxide under basic conditions.

Synthesis of the Isoxazole Moiety: The isoxazole ring is usually synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Coupling to Form the Oxalamide Linkage: The final step involves coupling the tetrahydrothiopyran and isoxazole intermediates using oxalyl chloride in the presence of a base to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxyethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction: The oxalamide linkage can be reduced to form amines.

Substitution: The isoxazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Electrophiles like halogens or sulfonyl chlorides.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Amines.

Substitution: Halogenated or sulfonylated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets, which could be explored for therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The presence of the isoxazole ring, in particular, is known to impart various biological activities, including anti-inflammatory and antimicrobial effects.

Industry

In materials science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its functional groups that allow for further chemical modifications.

Mecanismo De Acción

The mechanism by which N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The isoxazole ring could engage in hydrogen bonding or hydrophobic interactions with biological targets, while the oxalamide linkage might facilitate binding through amide interactions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogous oxalamides and heterocyclic derivatives from the literature:

Structural Analogues

- Compound 13 : N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide

- Key Features : Thiazole ring, acetylpiperidin, chlorophenyl group.

- Yield : 36% (single stereoisomer), lower than typical yields for thioxoacetamides (e.g., 53–90% in ).

- Bioactivity : Targets HIV entry via CD4-binding site inhibition.

- The hydroxyethoxy group may improve solubility over the acetylpiperidin moiety .

- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) :

- Key Features : Dimethoxybenzyl and pyridin-ethyl substituents.

- Bioactivity : Potent hTAS1R1/hTAS1R3 receptor agonist (umami taste).

- Comparison : The target’s tetrahydrothiopyran and isoxazole groups introduce steric bulk and sulfur-based polarity, likely shifting activity away from taste modulation toward antiviral or other therapeutic roles .

Heterocyclic Derivatives ( & 4):

Thioxoacetamides (): Compound 9: 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide

- Key Features : Thioxoacetamide backbone, chlorobenzylidene, methoxyphenyl.

- Yield : 90%, significantly higher than oxalamides in .

- Comparison : While structurally distinct, the thioxoacetamide scaffold shares sulfur-based electronic properties with the target’s tetrahydrothiopyran. The latter’s hydroxyethoxy group may confer better solubility than aromatic substituents in .

Pyrimidinones and Tetrazoles (): Compound 4i: Coumarin-pyrimidinone-tetrazole hybrid.

- Key Features : Extended π-system, multiple heterocycles.

- Comparison : The target compound’s simpler heterocyclic arrangement (isoxazole + tetrahydrothiopyran) may offer synthetic advantages and reduced metabolic complexity .

Table 1: Comparative Analysis of Key Compounds

Actividad Biológica

N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This compound, categorized under oxalamides, exhibits a complex structure that includes a tetrahydrothiopyran moiety, an isoxazole ring, and an oxalamide linkage. Understanding its biological activity is crucial for its application in pharmacological studies and potential therapeutic uses.

The molecular formula of the compound is , with a molecular weight of approximately 384.51 g/mol. The structural complexity contributes to its diverse biological activities, which are explored in various research contexts.

| Property | Value |

|---|---|

| Molecular Formula | C17H24N2O4S2 |

| Molecular Weight | 384.51 g/mol |

| CAS Number | 2309774-86-3 |

| Structural Features | Tetrahydrothiopyran, Isoxazole, Oxalamide |

Biological Activity Overview

Research indicates that compounds containing the oxalamide functional group often exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the tetrahydrothiopyran and isoxazole moieties in this compound suggests additional layers of biological interaction.

1. Antiviral Activity

Studies have demonstrated that related compounds within the tetrahydrothiopyran class exhibit antiviral properties. For instance, derivatives have shown effectiveness against viruses such as Varicella Zoster Virus (VZV) and herpesviruses . The mechanisms of action typically involve interference with viral replication processes, making these compounds valuable in antiviral drug development.

2. Antimicrobial Properties

The biological activity of oxalamides extends to antimicrobial effects. Compounds similar to this compound have been tested against various bacterial strains, showing promising results in inhibiting growth . This suggests potential applications in treating bacterial infections.

3. Anticancer Activity

Emerging research highlights the anticancer potential of oxalamide derivatives. In vitro studies have indicated that certain structural modifications can enhance cytotoxicity against cancer cell lines . The specific mechanisms often involve apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds:

- Antiviral Efficacy : A study highlighted a tetrahydrothiopyran derivative's effectiveness against herpesvirus, demonstrating excellent pharmacokinetics and low mutagenic risk .

- Antimicrobial Testing : Research on oxadiazole derivatives has revealed their effectiveness against Mycobacterium tuberculosis, showcasing how structural variations can influence biological activity .

- Pharmacological Profiles : Investigations into the pharmacokinetics of related compounds suggest favorable absorption and distribution characteristics, which are critical for therapeutic efficacy .

Synthesis Methodology

The synthesis of this compound typically involves multi-step organic synthesis techniques:

- Formation of Tetrahydrothiopyran Core : Initial steps may include cyclization reactions to create the tetrahydrothiopyran structure.

- Functionalization : Subsequent reactions introduce hydroxyethyl groups and facilitate the attachment of isoxazole and oxalamide groups through coupling reactions.

- Purification : Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to ensure high purity levels necessary for biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.